molecular formula C10H12N4O B1481620 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098012-15-6

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B1481620
CAS No.: 2098012-15-6
M. Wt: 204.23 g/mol
InChI Key: DLIYMCSTZOKYOH-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a useful research compound. Its molecular formula is C10H12N4O and its molecular weight is 204.23 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit spleen tyrosine kinase (Syk) with sub-micromolar IC50 values . Additionally, it acts as a potent topoisomerase II catalytic inhibitor . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in human leukemia cells at nanomolar concentrations . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it hampers the viability of leukemia cell lines such as HL-60, MOLT-4, and MV-4-11, demonstrating its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit spleen tyrosine kinase (Syk) and topoisomerase II highlights its role in disrupting critical cellular processes . These interactions result in the modulation of signaling pathways and the induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable under various conditions, maintaining its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that this compound exhibits threshold effects, with higher doses leading to increased toxicity and adverse effects . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in inhibiting spleen tyrosine kinase (Syk) and topoisomerase II suggests its involvement in critical metabolic processes

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Investigating its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-9(15)8-5-12-14-4-3-13(10(8)14)6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIYMCSTZOKYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=C(C=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
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1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 3
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 4
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
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1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 6
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.